3-Amino-6-fluoropyridine-2-carboxamide
Description
3-Amino-6-fluoropyridine-2-carboxamide is a fluorinated pyridine derivative featuring an amino group at position 3, a fluorine atom at position 6, and a carboxamide moiety at position 2. Pyridine carboxamides are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and versatility in drug design. This compound may serve as a precursor or intermediate in synthesizing kinase inhibitors, receptor modulators, or antimicrobial agents, though specific applications require further validation.
Properties
CAS No. |
175358-03-9 |
|---|---|
Molecular Formula |
C6H6FN3O |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
3-amino-6-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11) |
InChI Key |
UKGNXGFDUODPGZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1N)C(=O)N)F |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)N)F |
Synonyms |
2-Pyridinecarboxamide,3-amino-6-fluoro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
a) 5-Amino-2-fluoropyridine-3-carboxamide (CAS 1804171-47-8)
- Substituents: Amino (position 5), fluorine (position 2), carboxamide (position 3).
- Properties: The altered substituent positions reverse electronic effects compared to the target compound. This compound is flagged as a candidate for kinase inhibition studies.
b) 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide (PF-01247324)
- Substituents: Amino (position 6), trichlorophenyl (position 5), N-methyl carboxamide (position 2).
- Properties : The trichlorophenyl group introduces steric bulk and electron-withdrawing effects, likely improving target affinity but reducing solubility. The N-methylation of the carboxamide may enhance metabolic stability.
c) Fused-Ring Derivatives (Thieno/Furopyridines)
- Examples: 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 625377-66-4) Furo[2,3-b]pyridine derivatives (e.g., 2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide)
- Properties : Fused rings enhance aromatic surface area, improving π-π stacking interactions but increasing molecular weight and complexity. The trifluoromethyl group in CAS 625377-66-4 confers strong electron-withdrawing effects and stability.
Electronic and Solubility Profiles
- Fluorine Position: Fluorine at position 6 (target compound) vs. position 2 (5-Amino-2-fluoropyridine-3-carboxamide) alters dipole moments. Position 6 fluorine may polarize the ring differently, affecting binding to hydrophobic pockets.
- Carboxamide Placement: Carboxamide at position 2 (target) vs. Position 2 carboxamide may better align with enzyme active sites.
- Solubility : Pyridine carboxamides generally exhibit moderate aqueous solubility. N-methylation (as in PF-01247324) reduces polarity but improves membrane permeability.
Data Tables
Table 1: Structural and Functional Comparison of Pyridine Carboxamides
Research Findings and Implications
- Fluorine Impact: Fluorine at position 6 (target) may confer better metabolic stability than position 2, as seen in 5-Amino-2-fluoropyridine-3-carboxamide.
- Fused-Ring Systems: Thieno/furopyridines exhibit enhanced target engagement but face challenges in bioavailability due to increased molecular weight.
- Trifluoromethyl vs. Fluoro : Trifluoromethyl groups (e.g., CAS 625377-66-4) offer stronger electron-withdrawing effects but add steric bulk compared to single fluorine atoms.
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